4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide
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Overview
Description
4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of 4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoyl chloride and 3,5-dibromo-2,4-dihydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-bromobenzoyl chloride is reacted with 3,5-dibromo-2,4-dihydroxybenzaldehyde under reflux conditions to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid, with reactions often carried out in solvents like ethanol or methanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted benzanilides and related derivatives.
Scientific Research Applications
4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of fibroblast growth factor receptors (FGFRs).
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets fibroblast growth factor receptors (FGFRs), particularly FGFR1.
Comparison with Similar Compounds
4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide can be compared with other similar compounds:
Properties
Molecular Formula |
C14H9Br3N2O3 |
---|---|
Molecular Weight |
492.94 g/mol |
IUPAC Name |
4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Br3N2O3/c15-9-3-1-7(2-4-9)14(22)19-18-6-8-5-10(16)13(21)11(17)12(8)20/h1-6,20-21H,(H,19,22)/b18-6- |
InChI Key |
HKNUDJDAVYPTGD-FXBPXSCXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)Br |
Origin of Product |
United States |
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